molecular formula C11H14N2S B13963553 7-Butyl-1,3-benzothiazol-6-amine CAS No. 67219-66-3

7-Butyl-1,3-benzothiazol-6-amine

Cat. No.: B13963553
CAS No.: 67219-66-3
M. Wt: 206.31 g/mol
InChI Key: VFGNWEPAUPPAIT-UHFFFAOYSA-N
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Description

7-Butyl-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C11H14N2S. It belongs to the benzothiazole family, which is known for its diverse biological and industrial applications. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the butyl group at the 7th position and the amine group at the 6th position makes this compound unique and potentially useful in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyl-1,3-benzothiazol-6-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with butyl aldehyde under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Butyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

7-Butyl-1,3-benzothiazol-6-amine has several scientific research applications:

    Biology: Investigated for its antimicrobial and antifungal properties. It can be used in the development of new antibiotics and antifungal agents.

    Medicine: Explored for its potential as an anticancer agent. Benzothiazole derivatives have shown promise in inhibiting cancer cell growth.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 7-Butyl-1,3-benzothiazol-6-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Butyl-1,3-benzothiazol-6-amine is unique due to the presence of the butyl group at the 7th position and the amine group at the 6th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

67219-66-3

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

7-butyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C11H14N2S/c1-2-3-4-8-9(12)5-6-10-11(8)14-7-13-10/h5-7H,2-4,12H2,1H3

InChI Key

VFGNWEPAUPPAIT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC2=C1SC=N2)N

Origin of Product

United States

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